Cas no 950270-33-4 (3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid)
3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- BS-5680
- CS-0335927
- 950270-33-4
- 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
- 3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid
- CCG-126899
- AKOS001771983
- MCULE-3315683597
- 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylicacid
- 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid
- 3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxylic acid
- 3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
-
- Inchi: 1S/C12H10FNO4S2/c1-14(9-4-2-8(13)3-5-9)20(17,18)10-6-7-19-11(10)12(15)16/h2-7H,1H3,(H,15,16)
- InChI Key: QBIOSHJUVTXKEF-UHFFFAOYSA-N
- SMILES: S(C1C=CSC=1C(=O)O)(N(C)C1C=CC(=CC=1)F)(=O)=O
Computed Properties
- Exact Mass: 315.00352831g/mol
- Monoisotopic Mass: 315.00352831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 111Ų
3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-1mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 1mg |
¥473.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-2mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 2mg |
¥619.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-5mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 5mg |
¥672.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-10mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 10mg |
¥872.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-20mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 20mg |
¥1365.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-25mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 25mg |
¥1108.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-50mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 50mg |
¥1401.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406597-100mg |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid |
950270-33-4 | 98% | 100mg |
¥1764.00 | 2024-04-24 |
3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
Introduction to 3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic Acid (CAS No. 950270-33-4)
3-{[(4-Fluorophenyl(methyl)amino)]sulfonyl}thiophene-2-carboxylic acid, identified by its CAS number 950270-33-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a thiophene core, which is a five-membered heterocyclic aromatic ring containing sulfur, making it a valuable scaffold for the development of various bioactive agents.
The structural motif of 3-{[(4-Fluorophenyl(methyl)amino)]sulfonyl}thiophene-2-carboxylic acid incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a sulfonyl group attached to the thiophene ring and an amino substituent linked to a fluorophenyl moiety introduces both electrophilic and nucleophilic centers, making it a versatile intermediate for further chemical modifications. Additionally, the carboxylic acid group at the 2-position of the thiophene ring provides another site for functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a surge in research focused on thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes and their derivatives have been extensively studied for their potential applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets.
The synthesis of 3-{[(4-Fluorophenyl(methyl)amino)]sulfonyl}thiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the sulfonyl group typically involves sulfonation reactions, while the attachment of the amino group to the fluorophenyl moiety may require nucleophilic substitution reactions. The final step involves carboxylation at the 2-position of the thiophene ring, which can be achieved through various methods such as oxidation or carboxylation reactions.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of a thiophene core with fluoro-substituted aromatic rings and functional groups like sulfonyl and amino groups makes it an attractive candidate for designing novel therapeutic agents. For instance, such compounds have shown promise in inhibiting enzymes that are overexpressed in cancer cells or in modulating signaling pathways involved in inflammation and neurodegeneration.
Recent studies have highlighted the role of thiophene derivatives in developing kinase inhibitors, which are critical in targeted cancer therapies. The structural features of 3-{[(4-Fluorophenyl(methyl)amino)]sulfonyl}thiophene-2-carboxylic acid align well with this goal, as they can be engineered to interact with specific pockets on kinase enzymes. Additionally, the fluorine atom's ability to enhance binding affinity suggests that this compound could be used to develop more potent and selective kinase inhibitors compared to non-fluorinated analogs.
The pharmaceutical industry has also explored thiophene derivatives for their antimicrobial properties. The unique electronic distribution around the thiophene ring and the presence of electron-withdrawing groups like sulfonyl can disrupt bacterial cell membranes or interfere with essential metabolic pathways. This makes compounds like 3-{[(4-Fluorophenyl(methyl)amino)]sulfonyl}thiophene-2-carboxylic acid valuable candidates for developing novel antibiotics or antifungal agents.
In conclusion, 3-{[(4-Fluorophenyl(methyl)amino)]sulfonyl}thiophene-2-carboxylic acid (CAS No. 950270-33-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
950270-33-4 (3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)